molecular formula C10H7BrO3S B15347200 8-Bromonaphthalene-1-sulfonic acid CAS No. 63970-02-5

8-Bromonaphthalene-1-sulfonic acid

Cat. No.: B15347200
CAS No.: 63970-02-5
M. Wt: 287.13 g/mol
InChI Key: LFDYJQQDDGEXQS-UHFFFAOYSA-N
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Description

8-Bromonaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₇BrO₃S. It is a brominated derivative of naphthalene-1-sulfonic acid, featuring a bromine atom at the 8th position of the naphthalene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: On an industrial scale, the synthesis involves the controlled addition of bromine to a solution of naphthalene-1-sulfonic acid under specific temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 8-bromonaphthalene-1,4-dione.

  • Reduction: Reduction reactions can convert the compound into this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 8-bromonaphthalene-1,4-dione

  • Reduction Products: Various reduced derivatives of this compound

  • Substitution Products: Different brominated and non-brominated derivatives

Scientific Research Applications

8-Bromonaphthalene-1-sulfonic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various compounds. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and processes, particularly in the development of new drugs and therapies.

  • Medicine: Utilized in the design and synthesis of pharmaceuticals and as a potential therapeutic agent.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-Bromonaphthalene-1-sulfonic acid exerts its effects depends on the specific application. In general, the compound interacts with molecular targets and pathways involved in chemical reactions, biological processes, and industrial applications. The exact mechanism may vary based on the context in which the compound is used.

Comparison with Similar Compounds

8-Bromonaphthalene-1-sulfonic acid is unique due to its bromine substitution on the naphthalene ring, which imparts distinct chemical properties compared to other naphthalene derivatives. Similar compounds include:

  • Naphthalene-1-sulfonic acid: The parent compound without bromination.

  • 2-Bromonaphthalene-1-sulfonic acid: Bromine at the 2nd position of the naphthalene ring.

  • 1-Bromonaphthalene-1-sulfonic acid: Bromine at the 1st position of the naphthalene ring.

These compounds differ in their reactivity and applications due to the position of the bromine atom on the naphthalene ring.

Properties

CAS No.

63970-02-5

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

8-bromonaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H7BrO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14)

InChI Key

LFDYJQQDDGEXQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Br

Origin of Product

United States

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